REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[CH:6][CH:5]=1.[CH3:12][C:13](OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=[O:14].C(=O)([O-])O.[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+].C(O)CO.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(Cl)Cl>[O:1]1[CH2:12][CH2:13][O:14][CH:2]1[CH2:3][C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[CH:6][CH:5]=1 |f:2.3,4.5.6|
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Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
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OCCC1=CC=C(C#N)C=C1
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Name
|
|
Quantity
|
3.77 g
|
Type
|
reactant
|
Smiles
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CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(O)([O-])=O.[Na+]
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Name
|
sodium thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
2.29 g
|
Type
|
reactant
|
Smiles
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C(CO)O
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added
|
Type
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STIRRING
|
Details
|
the bi-phasic mixture stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with further DCM (×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried with anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The crude material was dissolved in toluene (40 mL)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated under Dean and Stark conditions for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between saturated aqueous sodium hydrogen carbonate and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phase was removed
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with further ethyl acetate (×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried with anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated at reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)CC1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |